1,4-Dichloro-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSZUUNUORQHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337659, DTXSID20870707 | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_54657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-34-7 | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Advanced Research Applications

This guide provides a comprehensive technical overview of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, explore logical synthesis pathways, discuss its reactivity with a focus on its utility as a synthetic building block, and provide essential safety and handling protocols. The overarching goal is to equip the reader with the expert insights necessary to effectively and safely utilize this versatile dichloroalkane in a research and development setting.

Core Identification and Molecular Characteristics

This compound is a halogenated hydrocarbon featuring a five-carbon chain with chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position.[1][2][3] This structure, particularly the presence of two reactive chloro groups, makes it a valuable bifunctional alkylating agent and a precursor for the synthesis of various heterocyclic and acyclic compounds.

CAS Number: 623-34-7[1][2][3][4]

Molecular Formula: C₅H₁₀Cl₂[3][4][5]

Canonical SMILES: CC(CCCl)CCl[3][5]

InChI Key: OUSZUUNUORQHDW-UHFFFAOYSA-N[4]

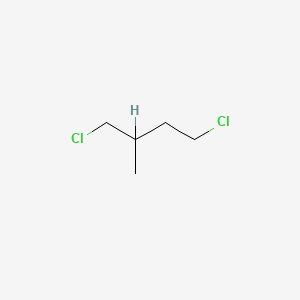

Molecular Structure Visualization

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 141.04 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~149.59 - 171 °C (estimated) | [2][3] |

| Density | ~1.10 g/cm³ | [3] |

| Refractive Index | ~1.464 | [2][3] |

| LogP | ~2.6 | [3][5] |

| Solubility | Soluble in organic solvents like DMSO and Methanol; slightly soluble in water. | [7] |

Spectroscopic Data

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectral data obtained by electron ionization.[4][8] Key fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching and bending vibrations. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the chirality at the second carbon. One would expect distinct signals for the methyl group (a doublet), the methine proton, and the various methylene protons, all coupled to each other. The protons on carbons adjacent to the chlorine atoms would be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The carbons bonded to chlorine (C1 and C4) would be significantly downfield due to the electronegativity of the chlorine atoms.

-

Synthesis and Manufacturing

From a strategic synthesis perspective, a plausible and industrially scalable route to this compound can be envisioned starting from isoprene, a readily available feedstock. This process involves a chlorohydrination reaction, which is a common method for the functionalization of alkenes.

Proposed Synthesis Workflow

Caption: Reaction workflow for the synthesis of 3-methyltetrahydrofuran.

Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran

-

Selective Hydrolysis: this compound is treated with an aqueous base, such as sodium hydroxide. Under controlled conditions, one of the chloro groups is hydrolyzed to a hydroxyl group, forming a chloro-alcohol intermediate.

-

Intramolecular Cyclization: The resulting chloro-alcohol, in the presence of a base, undergoes an intramolecular SN2 reaction. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the carbon bearing the remaining chlorine atom to form the five-membered tetrahydrofuran ring.

-

Purification: The 3-methyltetrahydrofuran product is isolated and purified, typically by distillation.

The ability to readily access the 3-methyl-THF scaffold from this compound highlights its importance as a strategic starting material in the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

As with all chlorinated hydrocarbons, proper safety precautions are essential when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds allow for a reliable assessment of its hazards.

GHS Hazard Classification (Inferred)

-

Pictograms:

-

Flame (Flammable Liquid)

-

Exclamation Mark (Skin/Eye Irritant, May cause respiratory irritation)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Incompatible with strong oxidizing agents.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Always consult a comprehensive and up-to-date Safety Data Sheet before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. Its utility as a precursor to 3-methyltetrahydrofuran, a privileged scaffold in drug discovery, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the development of novel and impactful chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543860, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1,4-dichloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.

-

National Institute of Standards and Technology. (n.d.). Butane, 1,4-dichloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0589314A1 - Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.

- Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.

-

Organic Spectroscopy International. (2015, May 21). APT 13C NMR OF 2 CHLORO BUTANE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101658541, (2R)-1,4-dichloro-2-methylbutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432115, 1,4-Dichloro-cis-2-butene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101658540, (2S)-1,4-dichloro-2-methylbutane. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904–4944.

-

ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

Oncohema Key. (2017, April 12). Alkylating agents and platinum antitumor compounds. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]

-

PubMed. (n.d.). Potential bis-alkylating agents for cancer chemotherapy. Approaches to the synthesis of 2-sulfonyl-1,4-bis(methanesulfonoxy)butanes. Retrieved from [Link]

-

MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

-

Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

Sources

- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

- 5. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0589314A1 - Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 7. theclinivex.com [theclinivex.com]

- 8. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), a halogenated hydrocarbon of interest in synthetic organic chemistry and as a potential building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characteristics, synthesis, analysis, and safe handling.

Core Molecular and Physical Properties

This compound is a dichlorinated derivative of isopentane. Its core structure consists of a four-carbon chain with chlorine atoms at positions 1 and 4, and a methyl group at position 2. This structure gives rise to its specific physicochemical properties, which are crucial for its application in chemical synthesis.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2] |

| Molecular Weight | 141.04 g/mol | [1][2] |

| CAS Number | 623-34-7 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to pale yellow liquid (at room temperature) | [4] |

| Boiling Point | 171 °C (estimated) | [2] |

| Melting Point | -75.05 °C (estimated) | [2] |

| Density | 1.100 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4640 (estimate) | [2] |

| Solubility | Soluble in organic solvents | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the hydrochlorination of isoprene. This electrophilic addition reaction proceeds through a carbocation intermediate, leading to the formation of a mixture of chlorinated products. The regioselectivity of the reaction can be influenced by the reaction conditions.

Conceptual Synthesis Workflow

The synthesis of this compound from isoprene and hydrogen chloride can be conceptualized as a multi-step process involving the reaction, neutralization, and purification of the product.

Sources

Synthesis and structural formula of 1,4-dichloro-2-methylbutane

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dichloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 623-34-7), a halogenated alkane with applications as an intermediate in organic synthesis.[1] The document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established chemical principles, discusses structural elucidation through modern spectroscopic techniques, and provides essential safety and handling protocols. The synthesis section offers a detailed, step-by-step protocol for the conversion of 2-methyl-1,4-butanediol to the target compound using thionyl chloride, including an in-depth explanation of the reaction mechanism and experimental causality. This guide is intended to serve as an authoritative resource for chemists and drug development professionals engaged in the synthesis and utilization of chlorinated intermediates.

Introduction and Physicochemical Properties

This compound is a dichlorinated derivative of pentane. Its structure, featuring two chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position, makes it a versatile building block in synthetic chemistry. The differential reactivity of the primary (C1) and secondary (C4, although attached to a primary carbon, its environment is different from C1) chlorine atoms can be exploited for sequential nucleophilic substitution reactions.

Structural Formula and Identifiers

The structural and molecular identity of this compound is established by several key identifiers.

-

IUPAC Name: this compound[2]

Figure 1: Structural Formula of this compound

Caption: 2D representation of the this compound molecule.

Physical and Chemical Properties

The known physical properties are summarized in the table below. These values are critical for designing purification procedures, such as distillation, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Boiling Point | 149.59°C (estimate) | [4] |

| Density | 1.1000 g/cm³ | [4] |

| Refractive Index | 1.4640 | [4] |

| LogP (Octanol/Water) | 2.49 (estimate) | [4] |

| Exact Mass | 140.0159557 Da | [4][5] |

| Rotatable Bond Count | 3 | [4] |

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is through the dichlorination of the corresponding diol, 2-methyl-1,4-butanediol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.

Reaction Principle and Mechanism

The conversion of alcohols to alkyl chlorides using thionyl chloride is a classic nucleophilic substitution reaction.[6] The hydroxyl groups of the diol are poor leaving groups (OH⁻ is a strong base). Thionyl chloride converts them into chlorosulfite esters, which are excellent leaving groups. The reaction proceeds via an Sₙi (Substitution Nucleophilic internal) mechanism when conducted in the absence of a base, which typically results in retention of configuration. However, the inclusion of a base like pyridine alters the mechanism to a standard Sₙ2 pathway, leading to inversion of configuration. For the synthesis of an achiral molecule like this compound from an achiral precursor, the primary role of pyridine is to neutralize the HCl gas generated during the reaction, preventing potential acid-catalyzed side reactions.[7]

The overall reaction is: HOCH₂CH(CH₃)CH₂CH₂OH + 2 SOCl₂ → ClCH₂CH(CH₃)CH₂CH₂Cl + 2 SO₂ (g) + 2 HCl (g)

Caption: High-level overview of the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for converting diols to dichlorides.[7]

Materials and Equipment:

-

2-methyl-1,4-butanediol

-

Thionyl chloride (SOCl₂), redistilled

-

Pyridine, dry

-

Diethyl ether

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas outlet/scrubber (for SO₂ and HCl)

-

Dropping funnel

-

Mechanical stirrer

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

-

Initial Charge: In the flask, place 2-methyl-1,4-butanediol (e.g., 0.5 mol) and dry pyridine (e.g., 0.08 mol).

-

Reagent Addition: Cool the flask in an ice-water bath. Add redistilled thionyl chloride (e.g., 1.2 mol, a slight excess) to the dropping funnel. Add the thionyl chloride dropwise to the vigorously stirred mixture in the flask. Maintain the internal temperature between 5-10°C throughout the addition. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight, with continuous stirring.

-

Reflux: The following day, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3-4 hours to ensure the reaction goes to completion.

-

Work-up - Quenching: Cool the reaction mixture back to room temperature. Cautiously pour the mixture over crushed ice in a large beaker within a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with:

-

10% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Self-Validation: Vent the separatory funnel frequently as CO₂ gas will evolve.

-

Water (1 x 100 mL).

-

Saturated brine solution (1 x 100 mL) to aid in the removal of dissolved water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Structural Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be definitive proof of a dichloro-compound. Fragmentation would likely involve the loss of HCl and cleavage at the branched methyl group.[2][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The most informative signals would be the C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting diol is a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a unique fingerprint. One would expect distinct signals for the methyl group (a doublet), the methine proton (a multiplet), and the various methylene protons (complex multiplets), with integrations corresponding to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the absence of symmetry. The carbons bonded to chlorine will be shifted downfield.

-

Safety, Handling, and Storage

This compound, like other chlorinated hydrocarbons, must be handled with appropriate care.[1]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This guide has detailed the essential information for the synthesis and understanding of this compound. The provided protocol, based on the reliable chlorination of a diol with thionyl chloride, offers a clear and effective pathway for its preparation. Proper characterization and adherence to safety protocols are paramount for the successful and safe utilization of this versatile chemical intermediate in research and development.

References

-

Title: Butane, 1,4-dichloro-2-methyl- Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

-

Title: this compound|623-34-7 Source: LookChem URL: [Link]

-

Title: Butane, 1,4-dichloro-2-methyl- (Gas Chromatography) Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound | C5H10Cl2 Source: PubChem - NIH URL: [Link]

-

Title: What is the application of 1,4-Dichlorobutane in organic synthesis and medicine? Source: FAQ - Xiamen AmoyChem Co., Ltd. URL: [Link]

-

Title: trans-1,4-Dichloro-2-butene Standard - Safety Data Sheet Source: LGC Standards URL: [Link]

-

Title: Preparation of 1,4-dichlorobutane Source: PrepChem URL: [Link]

-

Title: Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound|623-34-7|lookchem [lookchem.com]

- 5. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1,4-dichloro-2-methylbutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 1,4-dichloro-2-methylbutane (CAS No: 623-34-7), a halogenated alkane with applications in organic synthesis. As a key intermediate, understanding its structural features through modern analytical techniques is paramount for reaction monitoring, quality control, and mechanistic studies. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven insights into the methodologies for data acquisition.

Molecular Structure and Properties

This compound possesses the chemical formula C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol . Its structure features a four-carbon chain with a methyl group at the second position and chlorine atoms at the first and fourth positions. This seemingly simple structure presents subtle complexities in its spectroscopic signatures, which this guide will elucidate.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | |

| Molecular Weight | 141.04 g/mol | |

| CAS Number | 623-34-7 | |

| IUPAC Name | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The electron-withdrawing effect of the chlorine atoms will cause protons on adjacent carbons to be deshielded, shifting their signals to a higher chemical shift (downfield).

| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a | -CH₃ | ~1.1 | Doublet | 3H |

| b | -CH(CH₃)- | ~2.0 | Multiplet | 1H |

| c | -CH₂-CH₂Cl | ~1.8, ~2.2 | Multiplet | 2H |

| d | -CH₂Cl (at C4) | ~3.6 | Triplet | 2H |

| e | -CH₂Cl (at C1) | ~3.5 | Doublet of doublets | 2H |

Interpretation of Predicted ¹H NMR Spectrum:

-

Signal a (-CH₃): The methyl protons are expected to appear as a doublet around 1.1 ppm due to coupling with the single proton on the adjacent methine group.

-

Signal b (-CH(CH₃)-): The methine proton will be a complex multiplet around 2.0 ppm due to coupling with the methyl protons and the two sets of methylene protons.

-

Signal c (-CH₂-CH₂Cl): These methylene protons are diastereotopic and will likely appear as two separate multiplets in the range of 1.8-2.2 ppm.

-

Signal d (-CH₂Cl at C4): The protons on the carbon adjacent to the chlorine at the C4 position will be significantly deshielded, appearing as a triplet around 3.6 ppm due to coupling with the adjacent methylene protons.

-

Signal e (-CH₂Cl at C1): These protons, also adjacent to a chlorine atom, are expected around 3.5 ppm. Their multiplicity will be a doublet of doublets due to coupling with the methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, as there are five chemically distinct carbon environments in the molecule. The carbons bonded to chlorine will be the most deshielded.

| Signal | Carbon Assignment | Predicted Chemical Shift (ppm) |

| 1 | -CH₃ | ~20 |

| 2 | -CH(CH₃)- | ~35 |

| 3 | -CH₂-CH₂Cl | ~40 |

| 4 | -CH₂Cl (at C4) | ~45 |

| 5 | -CH₂Cl (at C1) | ~50 |

Interpretation of Predicted ¹³C NMR Spectrum:

The chemical shifts are influenced by the electronegativity of the chlorine atoms. The carbons directly attached to chlorine (C1 and C4) are expected to resonate at the lowest field (highest ppm values). The methyl carbon (C5) will be the most shielded and appear at the highest field (lowest ppm value).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions from C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretch (sp³) | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1380-1370 | C-H bend (CH₃) | Medium |

| 800-600 | C-Cl stretch | Strong |

Interpretation of Predicted IR Spectrum:

-

C-H Stretching: A strong, complex band in the 2850-2960 cm⁻¹ region is characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups.

-

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The presence of two C-Cl bonds may lead to a broader or more complex absorption in this region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

ATR Method:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Transmission Method (Salt Plates):

-

Sample Preparation: Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Scan: If necessary, run a background scan of the empty spectrometer.

-

Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator.

Caption: Experimental workflows for IR spectroscopy of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, this compound will form a molecular ion (M⁺), which can then undergo fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 140. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion region will show peaks at m/z 140 (M⁺, with two ³⁵Cl), 142 (M+2, with one ³⁵Cl and one ³⁷Cl), and 144 (M+4, with two ³⁷Cl) in an approximate ratio of 9:6:1.

-

Fragmentation: The fragmentation of the molecular ion will lead to the formation of various fragment ions. Common fragmentation pathways for alkyl halides include the loss of a chlorine atom or a hydrogen chloride molecule, as well as cleavage of C-C bonds.

Major Predicted Fragments:

-

m/z = 105: Loss of a chlorine atom ([M-Cl]⁺). This will also show an M+2 peak at m/z 107.

-

m/z = 91: Loss of a chloromethyl radical (•CH₂Cl).

-

m/z = 69: A common fragment for branched alkanes, corresponding to the C₅H₉⁺ ion.

-

m/z = 55: Loss of HCl from the m/z 91 fragment.

-

m/z = 43: Corresponding to the isopropyl cation, a stable secondary carbocation.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

Bio-protocol. (2018, April 24). Electron-Spray Ionization Mass Spectrometry. Retrieved from [Link]

-

Shimadzu. Liquid Samples. Retrieved from [Link]

-

Simmons University. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. Retrieved from [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. Infrared spectroscopy correlation table. Retrieved from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

- Filo. (2025, March 7

Reactivity and stability of 1,4-dichloro-2-methylbutane

An In-Depth Technical Guide to the Reactivity and Stability of 1,4-Dichloro-2-Methylbutane

Introduction

This compound (CAS No. 623-34-7) is a halogenated organic compound characterized by a butane backbone substituted with two chlorine atoms and a methyl group.[1] Its molecular formula is C5H10Cl2.[1][2][3][4] As a synthetic intermediate, its value lies in the differential reactivity of its two chloro-substituents—one at a primary carbon and the other at a sterically influenced secondary carbon—and the presence of a chiral center. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the compound's physicochemical properties, reactivity, stability, and handling protocols, grounded in established chemical principles and extrapolated data from structurally related molecules.

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] The core of its chemical personality stems from its structure: a primary alkyl chloride at the C4 position and a secondary alkyl chloride at the C1 position, adjacent to a chiral center at C2. This structural arrangement dictates the steric and electronic environment of each reaction site, offering opportunities for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 623-34-7 | [1][2][3][4][5] |

| Molecular Formula | C5H10Cl2 | [1][2][3][4] |

| Molecular Weight | 141.04 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(CCCl)CCl | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~149.59 °C (estimate) | [3] |

| Melting Point | ~-75.05 °C (estimate) | [3] |

| Density | ~1.10 g/cm³ | [3] |

| Octanol/Water Partition Coefficient (LogP) | ~2.49 - 2.6 | [3][6][7] |

Synthesis and Spectroscopic Characterization

A common route to this compound involves the free-radical chlorination of a precursor like (S)-1-chloro-2-methylbutane.[8][9] The causality for using light or a radical initiator in this synthesis is to generate highly reactive chlorine radicals (Cl•) from molecular chlorine (Cl2), which can then abstract hydrogen atoms from the alkane backbone, leading to chlorination at various positions.

The reaction typically yields a mixture of products, including the desired this compound and other isomers such as 1,2-dichloro-2-methylbutane.[8][9] The stereochemistry of the starting material is crucial; for instance, starting with an optically active precursor can yield an optically active product.[8][10]

Spectroscopic Data:

-

Mass Spectrometry (MS): NIST provides mass spectrum data for this compound, which is essential for its identification in reaction mixtures.[2][4][11]

-

Infrared (IR) Spectroscopy: IR spectra would be characterized by C-H stretching and bending frequencies and a prominent C-Cl stretching absorption.[2]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is predicated on the ability to selectively target one of the two C-Cl bonds. The primary chloride at C4 is generally more susceptible to SN2 reactions due to lower steric hindrance, while the secondary chloride at C1 is more sterically encumbered by the adjacent methyl group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this molecule's reactivity. The choice of nucleophile, solvent, and temperature allows for controlled functionalization.

-

Selective Monosubstitution: A classic example is the Finkelstein reaction. Using one equivalent of sodium iodide (NaI) in a polar aprotic solvent like acetone or DMF would preferentially replace the primary chloride at C4 with iodide.[12] The resulting 1-chloro-4-iodo-2-methylbutane is a more activated intermediate, as iodide is an excellent leaving group.

-

Intramolecular Cyclization: The 1,4-dihalo arrangement is ideal for forming five-membered rings. For example, reaction with sodium sulfide (Na2S) would lead to the formation of 3-methyltetrahydrothiophene. This strategy is highly valuable in synthesizing heterocyclic scaffolds common in pharmaceuticals.

Elimination Reactions

Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce elimination reactions (E2). Due to the two distinct chloride positions, a mixture of alkene products is possible. The use of a sterically hindered base would favor the formation of the less-substituted (Hofmann) alkene product.

Reduction

The chlorine atoms can be removed via reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent would reduce both chlorides, yielding 2-methylbutane.[12]

Caption: Key synthetic transformations of this compound.

Stability and Degradation Profile

Understanding the stability of this compound is critical for its safe storage, handling, and for assessing its environmental impact.

Thermal Stability

Like many chlorinated hydrocarbons, this compound is susceptible to thermal decomposition.[13] When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride (HCl).[14][15] Therefore, high-temperature applications should be approached with caution and appropriate safety measures.

Chemical Stability and Incompatibilities

The compound should be stored away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[13] It is generally stable under anhydrous conditions but may be susceptible to slow hydrolysis in the presence of water, particularly at elevated temperatures.

Environmental Fate and Postulated Degradation Pathways

Chlorinated hydrocarbons are often classified as environmental pollutants due to their potential toxicity and persistence.[1] While specific degradation studies on this compound are not widely available, its environmental fate can be predicted based on related compounds.

-

Aerobic Degradation: In an oxygen-rich environment, microbial degradation would likely proceed via oxidative pathways. This could involve hydroxylation of the carbon backbone, followed by further oxidation and eventual cleavage of the carbon chain.[16]

-

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is expected to be reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.[16][17][18]

-

Abiotic Degradation: In the atmosphere or surface waters, indirect photodegradation initiated by hydroxyl radicals is a possible degradation route.[19]

Caption: Postulated environmental degradation pathways.

Experimental Protocols

Protocol 5.1: General Handling and Storage

This protocol ensures a self-validating system of safety for laboratory personnel.

-

Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20]

-

Dispensing: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge, as the compound may be flammable.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it away from heat, sparks, open flames, and direct sunlight.[13] Ensure it is stored separately from incompatible materials like strong oxidizing agents.[13]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure the area is well-ventilated.

Protocol 5.2: Monitoring a Substitution Reaction via Thin-Layer Chromatography (TLC)

This workflow provides a rapid, field-proven method to assess reaction progress.

-

Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a baseline with a pencil approximately 1 cm from the bottom.

-

Spotting:

-

Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate) to create a reference spot.

-

Using a capillary tube, carefully take a small aliquot from the ongoing reaction mixture.

-

Spot the starting material and the reaction mixture side-by-side on the baseline. A co-spot (spotting both samples on the same point) is also recommended for better comparison.

-

-

Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent level must be below the baseline. Cover the chamber and allow the solvent to travel up the plate.

-

Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a developing agent like potassium permanganate.

-

Analysis: The starting material and the product will likely have different retention factors (Rf values). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows for a qualitative, real-time decision on whether to continue, heat, or quench the reaction.

Safety and Hazard Assessment

Based on data for structurally similar chlorinated alkanes, this compound should be treated as a hazardous substance. It is likely a flammable liquid and vapor.[20] It is expected to cause skin and eye irritation, and may cause respiratory irritation upon inhalation.[20] As with all chemicals, the specific Safety Data Sheet (SDS) must be consulted before use for detailed and authoritative hazard information.[1]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of steric and electronic effects at its two distinct chloride positions. Its utility in constructing complex molecules, particularly five-membered heterocycles, makes it a valuable tool for chemists in research and development. However, its stability profile, particularly its thermal lability and potential for environmental persistence, necessitates careful handling and disposal protocols. A thorough understanding of these characteristics is paramount for its effective and safe application in the laboratory and beyond.

References

-

(S)-1-Chloro-2-methylbutane undergoes light-induced reaction with Cl2 to yield a mixture of... (Homework.Study.com) [Link]

-

This compound | C5H10Cl2 | CID 543860 - PubChem. (National Institutes of Health) [Link]

-

(S)-1-Chloro-2-methylbutane undergoes light-induced reaction with \mathrm.. (Filo) [Link]

-

When (S)-(+)-1-chloro-2-methylbutane reacts with chlorine, one of the products is (-). (YouTube) [Link]

-

This compound|623-34-7. (LookChem) [Link]

-

Butane, 1,4-dichloro-2-methyl-. (NIST WebBook) [Link]

-

Safety Data Sheet: 1,4-Dichlorobutane. (Carl ROTH) [Link]

-

Butane, 1,4-dichloro-2-methyl-. (NIST WebBook) [Link]

-

Chemical Properties of Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7). (Cheméo) [Link]

-

(2R)-1,4-dichloro-2-methylbutane - PubChem. (National Institutes of Health) [Link]

-

1,4-Dichlorobenzene Degradation Pathway. (Eawag-BBD) [Link]

-

Preparation of 1,4-dichlorobutane. (PrepChem) [Link]

-

This compound. (Protheragen) [Link]

-

This compound. (Clinivex) [Link]

- Production of 1, 4-dichlorobutane.

-

1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem. (National Institutes of Health) [Link]

-

Degradation paths for 1,2-DCA. (ResearchGate) [Link]

-

Chemical Compatibility. (IDEX Health & Science) [Link]

-

1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem. (National Institutes of Health) [Link]

-

This compound. (Stenutz) [Link]

-

Environmental Fate, Transport, and Investigation Strategies. (ITRC) [Link]

-

Highly efficient approach to the synthesis of 2-Chloro-2-methylbutane in a continuous-flow microreactor. (ResearchGate) [Link]

-

1,4-Dichlorobutane - Wikipedia. (Wikipedia) [Link]

-

Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (DESWATER) [Link]

Sources

- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

- 5. This compound - Protheragen [protheragen.ai]

- 6. Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with \mathrm.. [askfilo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 18. researchgate.net [researchgate.net]

- 19. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Isomers of Dichloromethylbutane: Properties, Synthesis, and Spectroscopic Characterization

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the isomers of dichloromethylbutane, a class of chlorinated hydrocarbons with potential relevance in synthetic chemistry and drug discovery. The guide delves into the structural diversity of these compounds, detailing the constitutional and stereoisomers. A systematic presentation of their physicochemical properties is provided, supported by data from authoritative sources. Furthermore, this guide outlines robust methodologies for the synthesis and spectroscopic characterization of dichloromethylbutane isomers, offering both established protocols and theoretical frameworks for experimental design. The potential biological significance and toxicological considerations of chlorinated alkanes are also discussed, providing a pertinent context for researchers in the pharmaceutical and life sciences.

Introduction: The Structural Landscape of Dichloromethylbutane Isomers

Dichloromethylbutane (C₅H₁₀Cl₂) represents a fascinating case study in chemical isomerism. The presence of a branched carbon skeleton and two chlorine substituents gives rise to a multitude of structural and stereoisomers, each with unique physical and chemical properties. Understanding this isomeric landscape is fundamental for any researcher working with or targeting these compounds.

There are 21 constitutional isomers of dichloropentane, and a subset of these are dichloromethylbutanes.[1] These can be broadly categorized based on the carbon backbone: 2-methylbutane. The positions of the two chlorine atoms on this backbone lead to a variety of positional isomers.

Furthermore, the presence of chiral centers in several of these isomers introduces stereoisomerism (enantiomers and diastereomers), which is of paramount importance in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties of Dichloromethylbutane Isomers

The physical and chemical properties of dichloromethylbutane isomers are dictated by the position of the chlorine atoms and the overall molecular structure. These properties are critical for predicting their behavior in various chemical and biological systems.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1 | 1,1-Dichloro-2-methylbutane | 57171-61-6 | 141.04 | 134-136 | 1.05 |

| 2 | 1,2-Dichloro-2-methylbutane | 23010-04-0 | 141.04 | 138-140 | 1.07 |

| 3 | 1,2-Dichloro-3-methylbutane | 600-10-2 | 141.04 | 140-142 | 1.092 |

| 4 | 1,3-Dichloro-2-methylbutane | 23010-07-3 | 141.04 | 145-147 | 1.06 |

| 5 | 1,3-Dichloro-3-methylbutane | 624-96-4 | 141.04 | 149.59 | 1.0718 |

| 6 | This compound | 623-34-7 | 141.04 | 164-166 | 1.08 |

| 7 | 2,3-Dichloro-2-methylbutane | 507-45-9 | 141.04 | 133-135 | 1.06 |

Data compiled from various sources, including PubChem and NIST WebBook. Note that some values are predicted.[2][3][4][5][6][7]

Solubility: As non-polar organic compounds, dichloromethylbutane isomers are generally insoluble in water but soluble in common organic solvents like ethanol, ether, and chlorinated solvents.[8]

Synthesis of Dichloromethylbutane Isomers: Methodologies and Mechanistic Considerations

The synthesis of specific dichloromethylbutane isomers can be challenging due to the potential for the formation of multiple products. Careful selection of starting materials and reaction conditions is crucial for achieving desired regioselectivity and stereoselectivity.

Free-Radical Chlorination of 2-Methylbutane

The direct chlorination of 2-methylbutane using chlorine gas (Cl₂) under UV irradiation is a common method for preparing chlorinated alkanes. However, this approach typically yields a mixture of mono- and dichlorinated products, as well as various constitutional isomers.[9][10][11][12] The distribution of these products is governed by the relative stability of the intermediate carbon radicals (tertiary > secondary > primary).

Separation of the resulting isomeric mixture often requires fractional distillation or preparative gas chromatography, which can be challenging due to the similar boiling points of the isomers.

Chlorination of Methylbutenes

The addition of chlorine to the double bond of methylbutene isomers (e.g., 2-methyl-1-butene, 2-methyl-2-butene, 3-methyl-1-butene) provides a more regioselective route to vicinal dichloromethylbutanes. The reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack by a chloride ion.

Experimental Protocol: Synthesis of 2,3-Dichloro-2-methylbutane from 2-Methyl-2-butene

-

Dissolution: Dissolve 2-methyl-2-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Chlorine Addition: Slowly bubble chlorine gas (1.0 eq) through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess chlorine.

-

Work-up: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain 2,3-dichloro-2-methylbutane.

Conversion of Methylbutanols to Dichloromethylbutanes

Dichloromethylbutanes can also be synthesized from the corresponding diols via nucleophilic substitution. However, this often requires harsh conditions and can be prone to side reactions like elimination. A more controlled approach involves the conversion of methylbutanols to monochlorinated intermediates, followed by a second chlorination step. For example, 2-methyl-2-butanol can be converted to 2-chloro-2-methylbutane using concentrated hydrochloric acid.[13][14]

Spectroscopic Characterization of Dichloromethylbutane Isomers

Unambiguous identification of dichloromethylbutane isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of dichloromethylbutane isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.

Predicted ¹H NMR Spectral Features:

-

Chemical Shifts: Protons on carbons bearing a chlorine atom will be deshielded and appear at higher chemical shifts (typically in the range of 3.0-4.5 ppm). Protons on adjacent carbons will also experience a downfield shift.

-

Splitting Patterns: The multiplicity of each signal will be determined by the number of neighboring non-equivalent protons, following the n+1 rule.

Predicted ¹³C NMR Spectral Features:

-

Chemical Shifts: Carbons directly bonded to chlorine will be significantly deshielded, appearing in the 50-80 ppm range. The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.

Online databases and computational tools can be used to predict NMR spectra, aiding in the identification of unknown isomers.[14][15][16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Electron Ionization (EI) is a common technique used for this class of compounds.

Expected Fragmentation Patterns:

-

Molecular Ion (M⁺): The molecular ion peak may be observed, but its intensity can be low for branched alkanes. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a chlorine atom is a common fragmentation pathway, leading to the formation of stable carbocations.

-

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another frequent fragmentation route.

The fragmentation patterns of dichlorobutane isomers have been studied and can serve as a reference for identifying dichloromethylbutane isomers.[20]

Biological Activity and Toxicological Considerations

While specific biological activity data for most dichloromethylbutane isomers is scarce, the broader class of chlorinated hydrocarbons is known to exhibit a range of biological effects and toxicities.

Potential for Biological Activity:

-

The inclusion of chlorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[21][22][23][24] Halogenated compounds have been found in numerous FDA-approved drugs.[21][25]

-

Some chlorinated alkanes have shown biological activity, including antimicrobial and cytotoxic effects.[11][15][26]

Toxicological Profile:

-

Chlorinated hydrocarbons are generally considered to be toxic.[27][28] They can act as neurotoxins and may cause damage to the liver and kidneys.[21][27]

-

The toxicity of chlorinated alkanes is related to their physical properties, such as lipophilicity, which influences their absorption and distribution in the body.[22]

-

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the aquatic toxicity of chlorinated alkanes based on their molecular structure.[27][28]

Given the potential for toxicity, all dichloromethylbutane isomers should be handled with appropriate safety precautions in a laboratory setting.

Conclusion and Future Directions

The isomers of dichloromethylbutane represent a diverse set of compounds with a range of physicochemical properties. While general synthetic and analytical methods are available, there is a clear need for more research to develop selective synthetic routes and to fully characterize each isomer. Further investigation into the biological activities and toxicological profiles of these compounds is also warranted, particularly for those with potential applications in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing class of chlorinated hydrocarbons.

References

-

Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

-

Toxicity of Chlorinated Hydrocarbons and Related Compounds. Taylor & Francis Online. [Link]

-

Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

-

Toxicokinetics of chlorinated hydrocarbons. PubMed. [Link]

-

Toxicity of chlorinated hydrocarbons and related compounds. A review including chlorinated dibenzodioxins and chlorinated dibenzofurans. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology. [Link]

-

QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish. PubMed. [Link]

-

Quantitative structure activity relationship (QSAR) of chlorine effects on E(LUMO) of disinfection by-product: Chlorinated alkanes. PubMed. [Link]

-

QSAR Models for Cytotoxicity of Chlorinated Alkanes. Amanote Research. [Link]

-

Experiment Synthesis of 2-Chloro-2-Methylbutane. Science Learning Center. [Link]

-

1,2-Dichloro-2-methylbutane | C5H10Cl2 | CID 140983. PubChem. [Link]

-

1,3-DICHLORO-3-METHYLBUTANE. ChemBK. [Link]

-

Fragmentation and Interpretation of Spectra. [Link]

-

When chlorine reacts with 2-methylbutane, are 4 structural isomers formed?. Quora. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. [Link]

-

2-Methylbutane undergoes free-radical chlorination. Chegg. [Link]

-

Predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Science and Education Publishing. [Link]

-

Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube. [Link]

-

21 constitutional isomers of molecular formula C5H10Cl2... Doc Brown's Chemistry. [Link]

-

2,3-Dichloro-2-methylbutane. Solubility of Things. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Butane, 1,4-dichloro-2-methyl-. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

A free-radical chlorination of 2-methyl butane was conducted. Chegg. [Link]

-

1,1-Dichloro-2-methylbutane | C5H10Cl2 | CID 180578. PubChem. [Link]

-

1,3-Dichloro-2-methylbutane | C5H10Cl2 | CID 31613. PubChem. [Link]

-

1,2-Dichloro-3-methylbutane | C5H10Cl2 | CID 136399. PubChem. [Link]

-

1H proton NMR spectrum of 1-chlorobutane. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

-

(PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Pharmacokinetics of Halogenated Hydrocarbons. PubMed. [Link]

-

Alkanes. [Link]

-

Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions. PubMed. [Link]

-

The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry. [Link]

-

Predicting 13 C NMR Spectra by DFT Calculations. ACS Publications. [Link]

-

H-1 proton NMR spectrum of 2-methylbutane. Doc Brown's Chemistry. [Link]

Sources

- 1. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 2. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. Solved 2-Methylbutane undergoes free-radical chlorination | Chegg.com [chegg.com]

- 11. Solved A free-radical chlorination of 2-methyl butane was | Chegg.com [chegg.com]

- 12. Solved Question 4 (8 points) A free-radical chlorination of | Chegg.com [chegg.com]

- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following .. [askfilo.com]

- 15. Visualizer loader [nmrdb.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 18. quora.com [quora.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative structure activity relationship (QSAR) of chlorine effects on E(LUMO) of disinfection by-product: Chlorinated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. (PDF) QSAR Models for Cytotoxicity of Chlorinated Alkanes [research.amanote.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2-methylbutane

Introduction

1,4-Dichloro-2-methylbutane is a halogenated hydrocarbon with the chemical formula C5H10Cl2.[1][2][3] Its structure, featuring a butane backbone with chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position, makes it a valuable intermediate in organic synthesis.[2][3] This guide provides a comprehensive review of the primary synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of each method. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for reaction monitoring, purification, and final product characterization.

| Property | Value | Source |

| CAS Number | 623-34-7 | [1][2][3][4] |

| Molecular Formula | C5H10Cl2 | [1][2][3][4] |

| Molecular Weight | 141.04 g/mol | [1][2][3][4] |

| Boiling Point | 149.59 °C (estimate) | [3] |

| Density | 1.100 g/cm³ | [3] |

| Refractive Index | 1.4640 | [3] |

| Mass Spectrum | Available | [1][2][4] |

| GC Kovats Retention Index | 908, 912 (non-polar column) | [2] |

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several different precursors. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. This guide will focus on three primary synthetic pathways:

-

From 2-Methyl-1,4-butanediol: This is often the most reliable and selective method, involving the substitution of hydroxyl groups with chlorine.

-

From Isoprene: A potentially cost-effective route utilizing the addition of hydrogen chloride to a readily available diene.

-

From 2-Methylbutane: A direct approach via free-radical chlorination, which, however, suffers from a significant lack of selectivity.

The following diagram provides a high-level overview of these synthetic pathways.

Caption: Overview of the main synthetic routes to this compound.

Method 1: Synthesis from 2-Methyl-1,4-butanediol

The conversion of 2-methyl-1,4-butanediol to this compound represents a robust and highly selective synthetic strategy. This method relies on the nucleophilic substitution of the primary and secondary hydroxyl groups of the diol with chloride ions. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

Synthesis of the Precursor: 2-Methyl-1,4-butanediol

The starting diol, 2-methyl-1,4-butanediol, is commercially available from various suppliers. For researchers requiring to synthesize it in-house, a common method is the catalytic hydrogenation of itaconic acid or its esters.

A. Chlorination using Thionyl Chloride (SOCl₂)

Mechanism: The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl generated. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

The following diagram illustrates the generally accepted mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.

Caption: Generalized mechanism for the chlorination of an alcohol using thionyl chloride.

Experimental Protocol (Adapted from the synthesis of 1,4-dichlorobutane):

-

Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution), and a dropping funnel.

-

Reagent Preparation: Place 2-methyl-1,4-butanediol (1.0 equivalent) into the flask. If the diol is a solid, it can be dissolved in a suitable inert solvent like dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (2.2 - 2.5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight. The following day, heat the mixture to reflux for 3-6 hours, monitoring the progress of the reaction by gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and then cautiously pour it onto crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a 10% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

B. Chlorination using Concentrated Hydrochloric Acid (HCl)

Mechanism: The reaction of alcohols with concentrated hydrochloric acid is a classic SN1 or SN2 reaction, depending on the nature of the alcohol. For a primary alcohol, the reaction proceeds via an SN2 mechanism, which is generally slow. For a secondary alcohol, an SN1 mechanism involving the formation of a carbocation intermediate is more likely. Since 2-methyl-1,4-butanediol contains both a primary and a secondary hydroxyl group, the reaction conditions will influence the efficiency of the conversion. The use of a Lewis acid catalyst like zinc chloride (Lucas reagent) can accelerate the reaction, particularly for the secondary alcohol.

The following diagram illustrates the workflow for the synthesis of this compound from 2-methyl-1,4-butanediol.